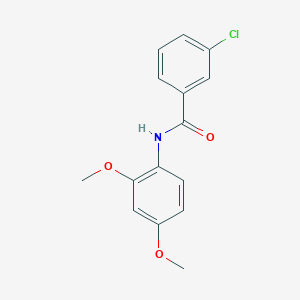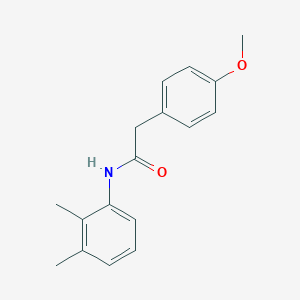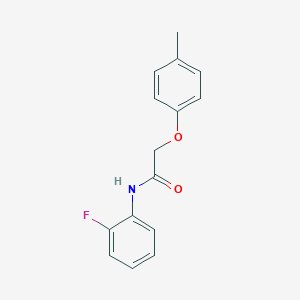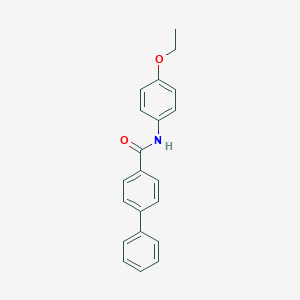![molecular formula C14H9N5O3S3 B291961 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291961.png)
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole-thiadiazole scaffold, which has been extensively studied for its biological activities.
Mécanisme D'action
The exact mechanism of action of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, studies have suggested that the compound exerts its biological activities by interfering with various cellular processes such as DNA synthesis, protein synthesis, and cell division.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of Enzymes: The compound has been shown to inhibit the activity of various enzymes such as DNA gyrase, topoisomerase, and dihydrofolate reductase.
2. Modulation of Cell Signaling Pathways: The compound has been shown to modulate various cell signaling pathways such as the MAPK and NF-κB pathways.
3. Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process.
Avantages Et Limitations Des Expériences En Laboratoire
The compound 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. The compound is easy to synthesize and purify.
2. The compound exhibits potent biological activities at low concentrations.
3. The compound has a well-defined chemical structure, which makes it easy to study its biological activities.
Limitations:
1. The compound has poor solubility in aqueous solutions, which limits its use in certain experiments.
2. The compound has a relatively short half-life, which makes it difficult to study its pharmacokinetics.
3. The compound has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
There are several future directions for the study of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide. Some of these include:
1. Pharmacokinetic Studies: Further studies are needed to determine the pharmacokinetics of the compound in vivo.
2. Structural Modifications: The compound can be modified to improve its solubility and pharmacokinetic properties.
3. Combination Therapy: The compound can be used in combination with other drugs to enhance its therapeutic efficacy.
4. Target Identification: Further studies are needed to identify the molecular targets of the compound and its mechanism of action.
Conclusion:
In conclusion, 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound that has shown promising results in various areas of scientific research. The compound exhibits potent biological activities and has several advantages for lab experiments. Further studies are needed to explore its potential applications and to determine its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 2-amino-5-(2-furyl)-1,3,4-oxadiazole with 2-chloro-N-(5-(2-thienyl)-1,3,4-thiadiazol-2-yl)acetamide in the presence of a base. The reaction yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
The compound 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential applications in various fields of scientific research. Some of the areas of research where this compound has shown promising results include:
1. Antimicrobial Activity: Studies have shown that the compound exhibits potent antimicrobial activity against a wide range of bacterial and fungal strains. This makes it a potential candidate for the development of new antimicrobial agents.
2. Anticancer Activity: The compound has also shown promising results in inhibiting the growth of cancer cells in vitro. Further studies are needed to explore its potential as a cancer therapeutic agent.
3. Anti-inflammatory Activity: The compound has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory disorders.
Propriétés
Formule moléculaire |
C14H9N5O3S3 |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H9N5O3S3/c20-10(15-13-18-17-12(25-13)9-4-2-6-23-9)7-24-14-19-16-11(22-14)8-3-1-5-21-8/h1-6H,7H2,(H,15,18,20) |
Clé InChI |
HXLKGBDPMNYWIN-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=NN=C(S3)C4=CC=CS4 |
SMILES canonique |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=NN=C(S3)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291901.png)